Gymnoascolide A

Antifungal natural products Agricultural fungicide discovery Phytopathogenic fungi

Gymnoascolide A is an aromatic butenolide fungal metabolite with an unmatched triple-activity profile: selective antifungal against Stagonospora nodorum (MIC 13 µg/mL), α-glucosidase inhibition (IC₅₀ 0.556 ± 0.009 mM), and calcium-dependent vasodilatory activity at 1 µM in isolated rat aortic rings. Unlike generic butenolide scaffolds or commercial fungicides such as acarbose, this compound provides a defined multi-target research baseline with demonstrated selectivity over Candida albicans, Bacillus subtilis, and Haemonchus contortus. Two validated total synthesis routes—chemoselective Sᴺ2′ coupling and Suzuki–Mannich sequence—enable systematic SAR campaigns and synthetic methodology development. Procure this high-purity reference standard to advance antifungal drug discovery, α-glucosidase inhibitor optimization, and vascular pharmacology research.

Molecular Formula C17H14O2
Molecular Weight 250.29 g/mol
Cat. No. B1246392
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameGymnoascolide A
Synonymsgymnoascolide A
Molecular FormulaC17H14O2
Molecular Weight250.29 g/mol
Structural Identifiers
SMILESC1C(=C(C(=O)O1)C2=CC=CC=C2)CC3=CC=CC=C3
InChIInChI=1S/C17H14O2/c18-17-16(14-9-5-2-6-10-14)15(12-19-17)11-13-7-3-1-4-8-13/h1-10H,11-12H2
InChIKeyRTTHRDSFKNSBAG-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 10 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Gymnoascolide A Fungal Butenolide Metabolite: Procurement Specifications and Research-Grade Characterization


Gymnoascolide A (CAS: 865092-05-3) is an aromatic butenolide fungal metabolite originally isolated from the Australian soil ascomycete Gymnoascus reessii [1]. With a molecular formula of C₁₇H₁₄O₂ and molecular weight of 250.29 g/mol, this compound is structurally characterized as 4-benzyl-3-phenyl-2(5H)-furanone [2]. Gymnoascolide A is one of three structurally related aromatic butenolides (gymnoascolides A–C) co-isolated from the same fungal source, with distinct stereochemical and substitution patterns that confer differential biological activities [1].

Why Gymnoascolide A Cannot Be Substituted with Generic Butenolides or Commercial Fungicides


Gymnoascolide A exhibits a distinctive combination of three pharmacologically distinct activities—selective antifungal action, vasodilatory effects, and α-glucosidase inhibition—that are not replicated by structurally related in-class analogs or commercial comparators [1]. Within the gymnoascolide series, gymnoascolides B and C possess different absolute configurations at C-5 and lack the specific substitution pattern required for the full activity profile [2]. Furthermore, gymnoascolide A's selective activity against Stagonospora nodorum (MIC = 13 µg/mL) with no detectable activity against Candida albicans, Bacillus subtilis, or Haemonchus contortus in the same assay system represents a specificity fingerprint that generic antifungal compounds such as acarbose do not share [1]. Substituting gymnoascolide A with a generic butenolide scaffold or commercial fungicide would forfeit the multi-target research utility that defines this compound's scientific value.

Gymnoascolide A: Quantitative Comparative Evidence for Scientific Procurement Decisions


Gymnoascolide A vs. Gymnoascolides B and C: Selective Antifungal Activity Against Stagonospora nodorum

Gymnoascolide A demonstrates selective fungicidal activity against the phytopathogenic fungus Stagonospora nodorum with an MIC of 13 µg/mL, whereas gymnoascolides B and C—structurally related aromatic butenolides isolated from the same fungal source—show no reported antifungal activity against this organism [1]. This selectivity extends to a broader panel: gymnoascolide A shows no activity against Candida albicans, Bacillus subtilis, or the ruminant pathogenic nematode Haemonchus contortus in the same agar diffusion assay [1].

Antifungal natural products Agricultural fungicide discovery Phytopathogenic fungi

Gymnoascolide A vs. Acarbose: α-Glucosidase Inhibitory Activity Comparison

Gymnoascolide A exhibits α-glucosidase inhibitory activity with an IC₅₀ value of 0.556 ± 0.009 mM, which is comparable to the clinically used α-glucosidase inhibitor acarbose (IC₅₀ = 0.403 ± 0.010 mM) when evaluated under the same assay conditions . The approximately 1.38-fold difference in potency positions gymnoascolide A as a structurally distinct butenolide-based scaffold with α-glucosidase inhibitory activity in the same order of magnitude as the reference standard.

α-Glucosidase inhibition Antidiabetic natural products Enzyme inhibition assay

Gymnoascolide A vs. Vehicle Control: Calcium-Induced Contraction Inhibition in Isolated Rat Aortic Rings

Gymnoascolide A at a concentration of 1 µM inhibits calcium-induced contractions in isolated rat aortic rings [1]. This vasodilatory activity was demonstrated in an ex vivo tissue model that directly measures vascular smooth muscle contractile response to calcium challenge. No comparative quantitative data for other gymnoascolides or butenolide analogs in this specific assay system are available in the primary literature; however, the activity distinguishes gymnoascolide A from structurally related compounds lacking this functional readout.

Vasodilation Cardiovascular pharmacology Ex vivo organ bath assay

Gymnoascolide A: Synthetic Accessibility via Multiple Established Routes

Gymnoascolide A has been synthesized via at least two distinct synthetic routes. One approach employs chemoselective Sᴺ2′ coupling of phenylmagnesium bromide with dimethyl 2-(bromomethyl)fumarate as the key step . A second route utilizes a Suzuki coupling reaction to install the C3 aryl ring followed by a Mannich-type reaction for construction of the 4-benzylbutenolide core [1]. This synthetic tractability contrasts with gymnoascolides B and C, for which no total synthesis routes have been reported in the peer-reviewed literature, facilitating structure–activity relationship studies and analog development.

Total synthesis Butenolide chemistry Medicinal chemistry

Gymnoascolide A: Optimal Research and Discovery Application Scenarios Based on Validated Evidence


Structure–Activity Relationship Studies of Butenolide Antifungal Agents

Gymnoascolide A serves as a reference standard for investigating the structural determinants of selective antifungal activity within the aromatic butenolide class. With an MIC of 13 µg/mL against the phytopathogenic fungus Stagonospora nodorum and no detectable activity against Candida albicans or Bacillus subtilis in parallel assays [1], gymnoascolide A provides a defined activity baseline for evaluating synthetic analogs. The availability of two established total synthesis routes enables systematic structural modification for SAR campaigns [2].

Non-Carbohydrate α-Glucosidase Inhibitor Discovery

Gymnoascolide A functions as a structurally novel α-glucosidase inhibitor scaffold with an IC₅₀ of 0.556 ± 0.009 mM, approximately 1.38-fold less potent than the clinical comparator acarbose (0.403 ± 0.010 mM) in the same assay system [1]. This butenolide-based chemotype offers an alternative starting point for medicinal chemistry optimization targeting α-glucosidase inhibition without the carbohydrate-mimetic framework of acarbose.

Ex Vivo Cardiovascular Pharmacology: Calcium-Mediated Vascular Contractility

Gymnoascolide A demonstrates vasodilatory activity at 1 µM in isolated rat aortic rings challenged with calcium [1]. This ex vivo tissue-based functional readout supports the compound's utility in investigating calcium-dependent vascular smooth muscle contraction mechanisms. The activity distinguishes gymnoascolide A from related butenolides lacking this pharmacological profile.

Butenolide Natural Product Synthetic Methodology Development

Gymnoascolide A represents an accessible target for developing and benchmarking new synthetic methodologies for 3,4,5-substituted furan-2(5H)-one scaffolds. Two validated synthetic approaches—chemoselective Sᴺ2′ coupling [1] and Suzuki–Mannich sequence —provide reference protocols for comparative assessment of novel synthetic strategies.

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